molecular formula C7H4F2O2S B6230557 2,2-difluoro-1,3-dioxaindane-4-thiol CAS No. 1314969-42-0

2,2-difluoro-1,3-dioxaindane-4-thiol

Cat. No.: B6230557
CAS No.: 1314969-42-0
M. Wt: 190.2
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Description

2,2-Difluoro-1,3-dioxaindane-4-thiol is a fluorinated heterocyclic compound characterized by a 1,3-dioxaindane core with two fluorine atoms at the 2-position and a thiol (-SH) substituent at the 4-position. This structural motif imparts unique electronic and steric properties, making it a candidate for applications in agrochemicals and pharmaceuticals.

Properties

CAS No.

1314969-42-0

Molecular Formula

C7H4F2O2S

Molecular Weight

190.2

Purity

93

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1,3-dioxaindane-4-thiol typically involves difluoromethylation processes. One common method is the reaction of a suitable precursor with difluorocarbene reagents . The reaction conditions often require the presence of a base and a solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to ensure the stability of the difluorocarbene intermediate.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that utilize continuous flow reactors to ensure consistent product quality and yield . The use of advanced difluoromethylation reagents and catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1,3-dioxaindane-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

2,2-Difluoro-1,3-dioxaindane-4-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-difluoro-1,3-dioxaindane-4-thiol involves its interaction with molecular targets through its thiol and difluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2,2-difluoro-1,3-dioxaindane-4-thiol, highlighting differences in substituents, biological activity, and physicochemical properties:

Compound Name Substituent Molecular Weight Key Properties/Applications Stability/Reactivity Reference
2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid -COOH at 4-position 202.12 g/mol Metabolite of fludioxonil; lower fungicidal activity compared to parent compound Chemically stable; undergoes microbial defluorination via Pseudomonas putida F1 .
Fludioxonil -C≡N-pyrrole at 4-position 248.18 g/mol Broad-spectrum fungicide; induces fungal membrane stress via osmotic dysregulation High environmental persistence; resistant to hydrolysis and photolysis .
2,2-Difluoro-1,3-benzodioxol-4-aldehyde -CHO at 4-position 186.12 g/mol Key intermediate in fludioxonil synthesis; synthesized via chlorination/fluorination of o-cresol Sensitive to oxidation; requires inert storage conditions .
4-Amino-2,2-difluoro-1,3-benzodioxole -NH₂ at 4-position 173.12 g/mol Building block for pharmaceuticals; used in synthesis of FFAR1/FFAR4 allosteric modulators Air-sensitive; stored under inert gas (N₂/Ar) .
2,2-Difluoro-1,3-benzodioxol-5-acetamide -NHCOCH₃ at 5-position ~300 g/mol (varies) Insecticidal activity against aphids and armyworms; structure-activity dependent on substituents Moderate stability; hydrolyzes under strong acidic/basic conditions .
This compound -SH at 4-position ~178.16 g/mol* Hypothesized applications: Heavy metal chelation, radical scavenging, or enzyme inhibition Expected high reactivity due to thiol group; prone to oxidation and dimerization N/A

*Calculated based on core structure and substituents.

Key Insights:

Substituent-Driven Bioactivity: The 4-position substituent critically determines biological activity. For example, fludioxonil’s cyanopyrrole group enables fungicidal action via osmotic signaling disruption , while acetamide derivatives exhibit insecticidal activity .

Stability and Reactivity :

  • Fluorine atoms at the 2-position enhance thermal and chemical stability across analogs . However, the thiol group’s high reactivity may reduce environmental persistence compared to carboxylic acid or aldehyde derivatives.

Synthetic Accessibility :

  • Synthesis of 4-substituted analogs typically involves multistep routes (e.g., chlorination/fluorination of o-cresol for the aldehyde derivative ). Introducing a thiol group may require protective strategies (e.g., thioacetate intermediates) to prevent oxidation during synthesis.

Toxicity and Environmental Impact :

  • Thiol-containing compounds often exhibit higher acute toxicity due to protein binding or glutathione depletion. In contrast, fludioxonil’s carboxylic acid metabolite shows lower toxicity but retains ecological risks via bioaccumulation .

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